molecular formula C9H9B B3034903 1-Bromo-3-(1-propen-2-yl)benzene CAS No. 25108-58-1

1-Bromo-3-(1-propen-2-yl)benzene

Cat. No. B3034903
Key on ui cas rn: 25108-58-1
M. Wt: 197.07 g/mol
InChI Key: BHFSXGLQLQHDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07648983B2

Procedure details

Methyltriphenylphosphonium bromide (35.7 g, 97.9 mmoles, 1.3 equiv) is suspended in tetrahydrofuran (100 mL) and cooled to 0° C. N-Butyllithium (2.5M in hexanes, 27.0 g, 97.7 mmoles, 39.2 mL, 1.3 equiv) is added slowly to the mixture via an addition funnel. The resulting solution is stirred for 1 h at 0° C. A solution of 3-bromoacetophenone (15.0 g, 75.3 mmoles, 10.0 mL, 1.0 equiv) in tetrahydrofuran (50 mL) is added slowly via an addition funnel. The resulting mixture is warmed to room temperature and stirred for 3 h. The reaction is cooled to 0° C. and quenched with saturated aqueous ammonium chloride solution. The layers are partitioned in a separatory funnel and the aqueous phase is extracted with hexanes. The combined organic phase is dried over anhydrous sodium sulfate, filtered, and allowed to stand overnight at room temperature. The organic phase is decanted from a precipitate and concentrated under reduced pressure. The resulting solid is diluted with hexanes and filtered. The precipitate is washed with hexanes. The filtrate is concentrated and the resulting mixture is purified by silica gel flash column chromatography (hexanes) to give the title compound (83% yield): 1H NMR (CDCl3, 400 MHz) δ 7.59 (t, 1H, J=1.72 Hz), 7.40-7.36 (m, 2H), 7.18 (t, 1H, J=8 Hz), 5.36 (s, 1H), 5.12-5.10 (m, 1H), 2.13-3.11 (m, 3H).
Quantity
39.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
35.7 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2]CC[CH2-].[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Br:15])[CH:10]=1)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Br:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([C:7]([CH3:2])=[CH2:6])[CH:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
39.2 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
35.7 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The layers are partitioned in a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted from a precipitate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting solid is diluted with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate is washed with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the resulting mixture is purified by silica gel flash column chromatography (hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC=C1)C(=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.